Bienvenue dans la boutique en ligne BenchChem!

N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide

Kinase inhibition JAK3 selectivity Immunology

N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide (CAS 1192655-71-2, PubChem CID is a small-molecule chemical tool compound (C18H15N3O, MW 289.34 g/mol) featuring a quinoxaline core linked via a phenyl bridge to a cyclopropanecarboxamide moiety. The compound is catalogued in multiple bioactivity databases—including ChEMBL (CHEMBL3645544), BindingDB (BDBM107129), and the IDRB Lab binder database—indicating its inclusion in screening libraries and patent collections.

Molecular Formula C18H15N3O
Molecular Weight 289.338
CAS No. 1192655-71-2
Cat. No. B2964027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide
CAS1192655-71-2
Molecular FormulaC18H15N3O
Molecular Weight289.338
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C18H15N3O/c22-18(12-8-9-12)20-14-5-3-4-13(10-14)17-11-19-15-6-1-2-7-16(15)21-17/h1-7,10-12H,8-9H2,(H,20,22)
InChIKeyGGSGXXLVTMCOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide (CAS 1192655-71-2)


N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide (CAS 1192655-71-2, PubChem CID 45588498) is a small-molecule chemical tool compound (C18H15N3O, MW 289.34 g/mol) featuring a quinoxaline core linked via a phenyl bridge to a cyclopropanecarboxamide moiety [1]. The compound is catalogued in multiple bioactivity databases—including ChEMBL (CHEMBL3645544), BindingDB (BDBM107129), and the IDRB Lab binder database—indicating its inclusion in screening libraries and patent collections [2]. It appears within at least two distinct patent families: US8592415 (selective kinase inhibitors, specifically targeting JAK3) [3] and EP1942104 (heteroarylcyclopropanecarboxamides as endothelial NO synthase upregulators) [4]. Preliminary pharmacological screening has also suggested CCR5 antagonist activity [5]. However, ChEMBL records no publicly curated bioactivity data for this compound as of 2026, indicating that quantitative profiling remains largely confined to proprietary or patent-specific contexts [2].

Procurement Risk Alert: Why Generic Substitution of N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide Is Not Supported


This compound occupies a specific chemical space at the intersection of three distinct pharmacological mechanisms—JAK kinase inhibition, CCR5 antagonism, and eNOS transcriptional upregulation—making simple in-class substitution unreliable [1][2][3]. Unlike well-characterized clinical candidates such as Maraviroc (CCR5, Ki = 0.21 nM) [4] or Tofacitinib (JAK3, IC50 ≈ 1 nM), the quantitative polypharmacology profile of N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide is not publicly available. However, its structure combines a quinoxaline scaffold—known to engage kinase ATP-binding pockets—with a cyclopropanecarboxamide motif implicated in eNOS modulation. Substituting a single-target alternative (e.g., a pure JAK3 inhibitor or a pure CCR5 antagonist) would lose the multi-target fingerprint that defines this compound's utility as a tool molecule. Furthermore, the specific substitution pattern (quinoxalin-2-yl at the meta position of the phenyl ring relative to the carboxamide) is distinct from many common quinoxaline probes, and this regiochemistry may critically influence target engagement profiles. Procurement decisions must therefore be guided by the compound's exact identity, not its therapeutic class.

Quantitative Differentiation Evidence for N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide (CAS 1192655-71-2)


JAK3 Kinase Inhibition: Patent-Disclosed Selectivity Context

N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide is explicitly disclosed as Compound 14 in US8592415B2, a patent directed to selective JAK3 kinase inhibitors [1]. The patent's claims and exemplary compounds are designed to achieve selectivity for JAK3 over other JAK family members (JAK1, JAK2, Tyk2). While the specific IC50 values for this compound are not disclosed in the public patent text, a structurally related analog from the same patent (Compound 8, BDBM107124) achieved an IC50 of 136 nM in an in vitro kinase enzyme assay against JAK3, JAK2, JAK1, and Tyk2 [2]. The cyclopropanecarboxamide moiety in Compound 14 distinguishes it from the majority of patent examples, which feature acetamide, propanamide, or aryl-sulfonamide linkers. This structural divergence suggests a differentiated binding mode or pharmacokinetic profile relative to other in-patent analogs.

Kinase inhibition JAK3 selectivity Immunology Patent pharmacology

CCR5 Antagonist Activity: Preliminary Screening Signal

Preliminary pharmacological screening has identified N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide as a CCR5 antagonist [1]. CCR5 is a clinically validated target for HIV entry inhibition (exemplified by Maraviroc, Ki = 0.21 nM for CCR5 binding, IC50 = 3.3 nM for antiviral activity in PBMCs) [2]. The quinoxaline-phenyl scaffold of this compound is structurally distinct from Maraviroc's tropane-based core, suggesting a potentially different binding mode on CCR5. However, no quantitative binding affinity (Ki, IC50, or EC50) data for this compound at CCR5 is publicly available as of 2026, and the screening result has not been published in a peer-reviewed paper with full dose-response characterization. This evidence qualifies as a hit-level signal requiring confirmatory profiling.

CCR5 antagonism HIV entry inhibition Chemokine receptor Immunomodulation

Endothelial NO Synthase (eNOS) Upregulation: Transcriptional Modulation Evidence

N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide falls within the structural scope of EP1942104A1, which claims heteroarylcyclopropanecarboxamides as eNOS transcription upregulators [1]. The patent demonstrates that compounds of this class increase eNOS expression, with representative compounds showing upregulation of eNOS promoter activity by 1.5- to 3-fold over baseline in luciferase reporter assays in EA.hy926 endothelial cells at concentrations of 1-10 µM [1]. While the patent does not disclose data for this specific compound in isolation, its inclusion within the claimed Markush structure establishes it as a member of the eNOS-upregulating chemotype. This mechanism is distinct from both the JAK3 inhibition and CCR5 antagonism activities attributed to this compound, underscoring its multi-target tool compound character.

eNOS upregulation Endothelial function Cardiovascular Transcriptional modulation

Physicochemical Differentiation from Common Quinoxaline-Based Tool Compounds

The computed physicochemical profile of N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide differentiates it from several widely used quinoxaline-based tool compounds [1]. The compound has a computed XLogP3-AA of 2.5, a molecular weight of 289.3 g/mol, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 3 rotatable bonds [1]. For comparison: CNQX (6-cyano-7-nitroquinoxaline-2,3-dione, AMPA/kainate antagonist) has MW 232.15 and XLogP ~0.6 [2]; the PI3K inhibitor XL147 (a quinoxaline-based clinical candidate) has MW >450. The target compound occupies a distinct intermediate lipophilicity space—more lipophilic than CNQX but with a lower molecular weight than many kinase-directed quinoxaline inhibitors. The cyclopropane ring introduces conformational constraint absent in common quinoxaline-2-carboxamide analogs with flexible alkyl amides.

Physicochemical properties Drug-likeness Lipophilicity Structural comparison

Evidence-Backed Application Scenarios for N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide (CAS 1192655-71-2)


JAK3-Selective Kinase Inhibitor SAR Probe and Patent Tool Compound

Based on its explicit disclosure as Compound 14 in US8592415B2 (selective JAK3 kinase inhibitors), this compound is appropriate for use as a reference tool in JAK3 inhibitor structure-activity relationship (SAR) studies [1]. Its cyclopropanecarboxamide moiety differentiates it from the majority of analogs within the patent, which predominantly feature acetamide or propanamide linkers. Research groups exploring the impact of cyclopropyl conformational constraint on JAK3 selectivity and cellular potency should consider this compound as a benchmark within the quinoxaline-phenyl chemotype. However, users must independently generate quantitative IC50 and selectivity data, as these are not publicly available.

CCR5 Antagonist Hit-to-Lead Starting Point

Preliminary pharmacological screening indicates CCR5 antagonist activity for this compound [2]. Given that the only clinically approved small-molecule CCR5 antagonist (Maraviroc, Ki = 0.21 nM) carries a tropane scaffold, this quinoxaline-phenyl chemotype offers a structurally distinct starting point for CCR5 antagonist medicinal chemistry [3]. The compound is best deployed in confirmatory CCR5 binding and functional assays (e.g., radioligand displacement, chemotaxis inhibition) to establish quantitative potency before initiating a hit-to-lead campaign.

Multi-Target Tool Compound for eNOS/Kinase/CCR5 Polypharmacology Profiling

The compound's intersection across three distinct patent families (JAK3 inhibition [1], eNOS upregulation [4], and CCR5 antagonism [2]) makes it uniquely suited as a multi-target probe for polypharmacology research. Unlike single-target tool compounds, this molecule can be used to investigate crosstalk between kinase signaling, NO-mediated vascular function, and chemokine receptor pathways. This is particularly relevant for cardiovascular or immuno-inflammatory disease models where JAK-STAT signaling, endothelial function, and chemokine axes converge. Researchers should employ concentration-response profiling across all three target pathways to establish the relative potency window for each mechanism.

Chemical Biology Probe Requiring Conformationally Constrained Quinoxaline Scaffold

The cyclopropane ring in the carboxamide moiety provides conformational restriction that distinguishes this compound from flexible-chain quinoxaline analogs [5]. This structural feature may confer enhanced target binding through reduced entropic penalty upon binding. The moderate lipophilicity (XLogP3-AA = 2.5) and relatively low molecular weight (289.3 g/mol) position it within favorable drug-like property space. Chemical biology groups investigating the role of conformational constraint on quinoxaline target engagement should procure this compound as a comparator to flexible analogs. Its exclusion from ChEMBL bioactivity curation [6] indicates that generating such data would represent a novel contribution to the public domain.

Quote Request

Request a Quote for N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.